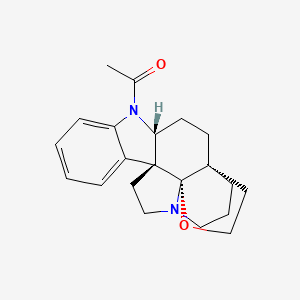

1-Acetylaspidoalbidine

Description

Classification and Occurrence within the Aspidosperma Alkaloid Family

1-Acetylaspidoalbidine is classified as a member of the aspidoalbine (B1211188) subgroup of Aspidosperma alkaloids. nih.gov A defining characteristic of the aspidoalbine family is the presence of an oxidized C19 N,O-ketal within the typical pentacyclic ring system of Aspidosperma alkaloids, which is often linked to an oxidized substituent at the C5 position. nih.gov More complex members of this family can feature additional modifications, such as hydroxylation of the aromatic ring or the presence of a five-membered lactone instead of a tetrahydrofuran (B95107) ring. nih.gov

This compound has been isolated from several plant species. It was first discovered in Vallesia dichotoma RUIZ et PAV, a plant found in Peru. nih.gov It has also been reported to be present in Aspidosperma pyrifolium. nih.gov The occurrence of these alkaloids is primarily limited to the Apocynaceae (dogbane) family of plants, specifically within the Plumerioideae subfamily. researchgate.net

Historical Context of the Isolation and Initial Characterization of this compound

The initial isolation of this compound was reported in 1963 by Djerassi and his colleagues from the plant Vallesia dichotoma. nih.govnih.gov This discovery was part of a broader effort to explore the chemical constituents of various Aspidosperma and related plant species, which led to the identification of numerous novel alkaloids. The parent compound, fendleridine (also known as aspidospermidine), was isolated a year later in 1964 from the Venezuelan tree Aspidosperma fendleri WOODSON. nih.gov In some later isolations, this compound has been referred to as dehydroxyhaplocidine. nih.gov The initial characterization of these compounds relied on the analytical techniques of the time, including various spectroscopic methods, which laid the groundwork for future, more detailed structural studies.

Structural Elucidation Challenges and Advancements for Complex Aspidosperma Scaffolds

The intricate, stereochemically rich pentacyclic scaffold of Aspidosperma alkaloids like this compound has presented significant challenges to chemists. nih.gov Determining the precise three-dimensional arrangement of atoms in such complex molecules requires sophisticated analytical techniques and often confirmation through total synthesis.

Early structural work relied heavily on spectroscopic data. nih.gov However, the definitive confirmation of the structure and the establishment of the absolute configuration of these molecules have been major goals of synthetic organic chemistry. researchgate.net The total synthesis of (±)-1-acetylaspidoalbidine was first reported by Ban and co-workers in 1975. nih.gov This and subsequent synthetic efforts have been instrumental in confirming the proposed structure. nih.gov

A significant challenge in the chemistry of these compounds is the stereochemistry, with multiple stereogenic centers, including contiguous quaternary centers, that must be correctly established. nih.govresearchgate.net Modern synthetic strategies have employed powerful chemical reactions, such as intramolecular cycloaddition cascades, to construct the complex ring system in a single step, forming multiple rings, C-C bonds, and stereocenters with high control. nih.govresearchgate.net For instance, a tandem [4 + 2]/[3 + 2] cycloaddition cascade of a 1,3,4-oxadiazole (B1194373) has been a key strategy in assembling the pentacyclic skeleton. nih.govresearchgate.net These advanced synthetic approaches have not only allowed for the preparation of this compound and related alkaloids but have also contributed to the development of new methods in organic synthesis. nih.govacs.org The successful synthesis of these molecules, including establishing their absolute configuration, represents a significant achievement in the field of natural product chemistry. researchgate.netresearchgate.net

Structure

2D Structure

3D Structure

Properties

CAS No. |

56197-21-8 |

|---|---|

Molecular Formula |

C21H26N2O2 |

Molecular Weight |

338.4 g/mol |

IUPAC Name |

1-[(1R,4R,12R,16S)-17-oxa-5,15-diazahexacyclo[13.4.3.01,16.04,12.06,11.012,16]docosa-6,8,10-trien-5-yl]ethanone |

InChI |

InChI=1S/C21H26N2O2/c1-15(24)23-17-6-3-2-5-16(17)20-10-13-22-12-4-8-19(9-7-18(20)23)11-14-25-21(19,20)22/h2-3,5-6,18H,4,7-14H2,1H3/t18-,19-,20-,21+/m1/s1 |

InChI Key |

APHMCINPFLAAQH-NCYKPQTJSA-N |

SMILES |

CC(=O)N1C2CCC34CCCN5C3(C2(CC5)C6=CC=CC=C61)OCC4 |

Isomeric SMILES |

CC(=O)N1[C@@H]2CC[C@@]34CCCN5[C@]3([C@]2(CC5)C6=CC=CC=C61)OCC4 |

Canonical SMILES |

CC(=O)N1C2CCC34CCCN5C3(C2(CC5)C6=CC=CC=C61)OCC4 |

Synonyms |

1-acetylaspidoalbidine |

Origin of Product |

United States |

Biosynthetic Pathways and Enantioselective Formation of 1 Acetylaspidoalbidine

Proposed Biosynthetic Cascade to the Aspidosperma Skeleton

The journey to 1-acetylaspidoalbidine begins with the construction of the fundamental Aspidosperma skeleton. A key proposed step involves a biogenetically inspired cascade. scispace.com It is hypothesized that a common intermediate, dehydrosecodine, undergoes divergent [4+2] cyclizations, also known as Diels-Alder reactions, to form either the Aspidosperma or the Iboga alkaloid scaffolds. scispace.com

This process is thought to be initiated by the union of tryptamine (B22526) and secologanin, leading to a labile intermediate. scispace.com The strategic cleavage of two carbon-carbon bonds in a central core intermediate is believed to install the necessary diene units for the subsequent cyclization. scispace.com For the formation of the Aspidosperma skeleton, the dihydropyridine (B1217469) portion of the intermediate acts as the dienophile in the [4+2] cyclization, leading to the formation of tabersonine (B1681870). scispace.com Tabersonine is considered a crucial precursor for a vast array of Aspidosperma indole (B1671886) alkaloids. rsc.org

Another perspective suggests that fendleridine, a closely related compound, can be seen as a biosynthetic product of the cyclization of an N-protected derivative of (+)-limaspermidine. nih.gov In fact, some syntheses of this compound have been achieved through the oxidation and cyclization of limaspermidine. nih.gov The final hexacyclic structure of alkaloids like this compound is formed through further enzymatic modifications of the initial pentacyclic Aspidosperma framework. nih.gov

Identification of Key Enzymatic Transformations in this compound Biosynthesis

While the complete enzymatic pathway to this compound is still under investigation, significant progress has been made in identifying key transformations for related Aspidosperma alkaloids. The biosynthesis of these complex molecules is a multi-step process involving a series of enzymatic reactions. pnas.org

Recent discoveries have shed light on the enzymes responsible for generating the Aspidosperma and Iboga scaffolds from a common precursor. researchgate.net Three carboxylesterase (CXE)-like enzymes, including tabersonine synthase (TS), catalyze regio- and enantiodivergent cycloaddition reactions to produce these distinct alkaloid backbones. researchgate.net The evolution of these cyclases is a fascinating area of study, with evidence suggesting that an ancestral CXE was recruited to first catalyze the formation of the aspidosperma scaffold. pnas.org

The conversion of 19E-geissoschizine to tabersonine and catharanthine (B190766) involves a seven-step pathway that has been recently elucidated, identifying six genes and a seventh enzymatic reaction. pnas.org Key intermediates in this pathway, such as stemmadenine, are crucial for the formation of both Iboga and Aspidosperma alkaloids. pnas.orgnih.gov The acetylation of stemmadenine, for instance, provides a reactive substrate for subsequent reactions. pnas.org

Metabolic Engineering and Biotechnological Approaches for Alkaloid Production

The potential of Aspidosperma alkaloids in medicine has driven research into metabolic engineering and biotechnological methods to enhance their production. These strategies aim to overcome the low yields often found in their natural plant sources. nih.gov

One approach involves "pushing" the metabolic flux towards the desired downstream products by overexpressing genes that encode rate-limiting enzymes in the upstream or midstream parts of the biosynthetic pathway. nih.gov The identification of genes involved in the biosynthesis of the central precursor strictosidine (B192452) and its conversion to various alkaloid backbones has been a critical step. mdpi.com For example, the genes linking strictosidine aglycone to the formation of tabersonine have been identified, paving the way for targeted genetic manipulation. mdpi.com

Heterologous expression systems, where biosynthetic pathways are reconstituted in microbial hosts, represent another promising avenue. mdpi.com This approach allows for the production of specific alkaloids in a controlled environment, independent of the complexities of the native plant. The successful reconstitution of the pathway to produce the strictosidine core is a major milestone in this field. mdpi.com Furthermore, engineering biosynthetic enzymes using synthetic biology could lead to the creation of novel alkaloid structures with potentially enhanced biological activities. mdpi.com

Interrelationship of this compound Biosynthesis with Other Aspidosperma Alkaloids

The biosynthesis of this compound is intricately linked to the formation of a wide array of other Aspidosperma alkaloids. Tabersonine stands as a central branching point, serving as the reported biosynthetic precursor for a majority of these compounds. rsc.org

The structural diversity within the Aspidosperma family arises from various enzymatic modifications of the common pentacyclic skeleton. These modifications can include hydroxylations, methoxylations, and other functional group additions at different positions of the indole ring. rsc.org For instance, the aspidoalbine (B1211188) family, to which this compound belongs, is characterized by an oxidized C19 N,O-ketal embedded within the typical Aspidosperma pentacyclic ring system, which is often linked to an oxidized C5 substituent. nih.gov

Total Synthesis and Semisynthesis Strategies for 1 Acetylaspidoalbidine and Its Analogues

Retrosynthetic Disconnections for the 1-Acetylaspidoalbidine Skeleton

Retrosynthetic analysis, the art of deconstructing a target molecule into simpler, commercially available starting materials, provides the strategic roadmap for a total synthesis. For the complex pentacyclic framework of this compound, several key disconnections have been explored by various research groups.

A prevalent strategy involves disconnecting the molecule at the C19-hemiaminal ether functionality and the bond between the indole (B1671886) nucleus and the piperidine (B6355638) ring. This approach simplifies the target to a more manageable tetracyclic core. For instance, one retrosynthetic analysis envisions obtaining an N-protected fendleridine from an iminium ion, which itself is formed through the intramolecular cyclization of a C19 ketone and a C10 amine. nih.gov Another key disconnection strategy focuses on the formation of the characteristic Aspidosperma core late in the synthesis, often from a common intermediate that can be diversified to access various members of the alkaloid family. digitellinc.combeilstein-journals.org

A powerful and convergent retrosynthetic approach employed in the total synthesis of (+)-fendleridine and (+)-1-acetylaspidoalbidine involves a remarkable intramolecular [4+2]/[3+2] cycloaddition cascade of a 1,3,4-oxadiazole (B1194373). nih.govresearchgate.netnih.gov This strategy disconnects the pentacyclic skeleton in a single step, recognizing that the complex core can be assembled from a much simpler linear precursor. This particular disconnection is highly strategic as it promises to form multiple rings, carbon-carbon bonds, and stereocenters in a single, highly efficient operation. nih.govresearchgate.netnih.gov

Divergent and Convergent Synthetic Approaches to the Aspidosperma Core

The construction of the central Aspidosperma core is a pivotal stage in the synthesis of this compound and its relatives. Both divergent and convergent strategies have proven effective in achieving this goal.

Divergent approaches are characterized by the synthesis of a common intermediate that can be elaborated into multiple, structurally related natural products. digitellinc.com This strategy is particularly valuable for creating libraries of analogues for structure-activity relationship studies. digitellinc.com A notable example is the use of a common pentacyclic intermediate to synthesize not only this compound but also other Aspidosperma alkaloids. digitellinc.com This approach underscores the efficiency of accessing diverse molecular architectures from a single, advanced precursor. digitellinc.combeilstein-journals.org Late-stage functionalization of a common scaffold is a hallmark of divergent synthesis, allowing for the introduction of various substituents to explore their impact on biological activity. nih.govrsc.orgresearchgate.net

Convergent strategies , on the other hand, involve the synthesis of separate fragments of the molecule that are then joined together at a late stage. This approach is often more efficient for the synthesis of a single, complex target. The intramolecular [4+2]/[3+2] cycloaddition cascade mentioned earlier is a prime example of a highly convergent strategy. nih.govresearchgate.netnih.gov This powerful reaction assembles the entire pentacyclic skeleton of the natural product in a single step, demonstrating remarkable efficiency in bond formation and stereocenter generation. nih.govresearchgate.netnih.gov Other convergent approaches have utilized tandem reactions, such as a photoredox-initiated [2+2]/retro-Mannich reaction, to construct the tetracyclic core of Aspidosperma alkaloids. acs.orgnih.gov

Key Stereoselective Transformations in the Synthesis of this compound

The stereochemically rich structure of this compound, with its multiple contiguous stereocenters, necessitates the use of highly stereoselective transformations. The control of stereochemistry is a critical aspect of any successful total synthesis.

Asymmetric Catalysis in Key Transformations (e.g., decarboxylative allylation, Raney-Cobalt-Mediated Tandem Reductive Cyclization)

Asymmetric catalysis has emerged as a powerful tool for the enantioselective synthesis of complex molecules like this compound.

Palladium-catalyzed enantioselective decarboxylative allylation has been instrumental in setting the all-carbon quaternary stereocenter at C20, a ubiquitous feature of Aspidosperma alkaloids. nih.govcaltech.edu This methodology, often employing a palladium catalyst with a phosphinooxazoline (PHOX) ligand, allows for the construction of this challenging stereocenter with high enantioselectivity. nih.govcaltech.edunih.gov The Stoltz group, in particular, has made significant contributions to this area, developing conditions that have been widely adopted in the synthesis of various Aspidosperma alkaloids. nih.govcaltech.edu

Raney-Cobalt-mediated tandem reductive cyclization represents another key stereoselective transformation. This protocol has been successfully applied in the total synthesis of (±)-limaspermidine and its subsequent conversion to (±)-1-acetylaspidoalbidine. researchgate.netacs.orgthieme-connect.com This remarkable reaction allows for the formation of both the indole nucleus and the piperidine ring in a single, highly chemo- and stereoselective operation. acs.orgthieme-connect.com The reaction proceeds through the reduction of a nitrile and a nitro group, leading to a domino cyclization that constructs the tetracyclic core of the molecule. acs.orgthieme-connect.com

Intramolecular Cycloaddition Cascades (e.g., [4+2]/[3+2] cycloaddition)

Intramolecular cycloaddition reactions are particularly powerful in rapidly assembling complex polycyclic systems from relatively simple precursors.

The intramolecular [4+2]/[3+2] cycloaddition cascade of a 1,3,4-oxadiazole stands out as a highly effective strategy for the synthesis of the this compound skeleton. nih.govresearchgate.netnih.gov This elegant cascade is initiated by an intramolecular [4+2] cycloaddition, followed by the loss of nitrogen to generate a carbonyl ylide intermediate. nih.govwordpress.com This intermediate then undergoes an intramolecular [3+2] cycloaddition to furnish the pentacyclic core of the natural product. nih.govresearchgate.netnih.govwordpress.com This single synthetic operation impressively forms three rings, four carbon-carbon bonds, and five stereogenic centers, including three contiguous quaternary centers. nih.govresearchgate.netnih.gov

Other cycloaddition strategies have also been employed. For instance, a photoredox-initiated [2+2]/retro-Mannich reaction of a tryptamine-substituted enaminone has been developed for the construction of the Aspidosperma core. acs.orgnih.gov Additionally, intramolecular [3+2] cycloadditions of 2-azapentadienyllithiums have been used in the formal synthesis of related Aspidosperma alkaloids. nih.gov

Formation of Quaternary Stereocenters

The construction of quaternary stereocenters, particularly the all-carbon quaternary center at C20, is a significant synthetic challenge in the synthesis of Aspidosperma alkaloids. nih.govnih.gov

As mentioned previously, enantioselective palladium-catalyzed allylic alkylation is a premier method for establishing the C20 quaternary stereocenter. nih.govcaltech.edu This reaction has been successfully applied in numerous total syntheses, demonstrating its reliability and efficiency. nih.govcaltech.edu

The intramolecular [4+2]/[3+2] cycloaddition cascade also masterfully addresses the formation of multiple quaternary centers. nih.govresearchgate.netnih.gov In the synthesis of (+)-fendleridine and (+)-1-acetylaspidoalbidine, this cascade reaction simultaneously creates three contiguous quaternary stereocenters with excellent stereocontrol. nih.govresearchgate.netnih.gov

Late-Stage Functionalization and Derivatization Strategies for this compound Analogues

Late-stage functionalization and derivatization are crucial for generating analogues of this compound, which are essential for probing biological activity and developing potential therapeutic leads. nih.govrsc.orgresearchgate.net These strategies involve modifying the complex molecular scaffold of the natural product in the final steps of the synthesis.

Semisynthesis, starting from naturally abundant precursors like tabersonine (B1681870), provides a versatile platform for accessing a variety of analogues. nih.govrsc.orgresearchgate.net This approach allows for the introduction of diverse chemical functionalities, particularly on the indole ring, to explore structure-activity relationships. nih.govrsc.orgresearchgate.net For example, hydroxy and methoxy (B1213986) groups have been introduced at various positions on the indole nucleus to assess their impact on anticancer activity. nih.govrsc.orgresearchgate.net

The conversion of (±)-limaspermidine to (±)-1-acetylaspidoalbidine in two steps is another example of a late-stage modification. researchgate.netacs.orgthieme-connect.com This transformation highlights the ability to interconvert different members of the Aspidosperma family, further expanding the accessible chemical space. The development of synthetic routes that allow for such late-stage diversification is highly desirable for medicinal chemistry and chemical biology research. nih.govrsc.orgresearchgate.net

Comparative Analysis of Synthetic Methodologies for this compound

A landmark approach was developed by Boger and his team, which accomplishes the total synthesis of (+)-1-acetylaspidoalbidine. researchgate.netnih.gov The cornerstone of this strategy is a powerful intramolecular [4+2]/[3+2] cycloaddition cascade of a 1,3,4-oxadiazole. researchgate.netnih.gov This single, thermally induced operation impressively assembles the pentacyclic skeleton of the natural product, forming three rings, four carbon-carbon bonds, and establishing five stereogenic centers, including three contiguous quaternary centers. researchgate.netnih.gov The reaction cascade proceeds from a precursor synthesized by coupling a 1,3,4-oxadiazole with an indole-containing carboxylic acid. nih.gov This key cycloaddition provides the core in yields as high as 71% and sets the stage for the final ring closure. nih.gov The final tetrahydrofuran (B95107) bridge is installed in a subsequent step involving an intramolecular alcohol addition to an iminium ion. nih.gov

Another significant contribution is the formal synthesis of this compound reported by Overman and colleagues. nih.govuci.edu This strategy is centered around a signature aza-Cope-Mannich rearrangement to construct a key pentacyclic intermediate. nih.gov This powerful rearrangement allows for the stereocontrolled formation of the complex ring system characteristic of the Aspidosperma alkaloids.

More recently, a formal asymmetric total synthesis of (−)-1-acetylaspidoalbidine has been reported, proceeding through the intermediate (−)-limaspermidine. nih.govacs.org The key step in this approach is a novel reductive interrupted Fischer indolization process, which rapidly assembles the 20-oxoaspidospermidine framework. nih.gov This intermediate is then converted to (−)-limaspermidine via a photo-Wolff rearrangement and reduction. nih.gov The final conversion to (−)-1-acetylaspidoalbidine is achieved in two subsequent steps. nih.govacs.org

In 2014, Jin and Qiu reported a total synthesis of (±)-1-acetylaspidoalbidine. chemrxiv.orgoup.com Their strategy provides another distinct route to this complex molecule, contributing to the diverse portfolio of synthetic approaches.

The table below provides a comparative overview of these key synthetic methodologies.

Table 1: Comparative Analysis of Total Synthesis Strategies for this compound

| Synthetic Strategy | Key Reaction / Concept | Key Precursor Type | Major Advantages | References |

|---|---|---|---|---|

| Boger Synthesis | Intramolecular [4+2]/[3+2] cycloaddition cascade | 1,3,4-Oxadiazole tethered to an indole | High convergency; single step forms pentacyclic core, 4 C-C bonds, and 5 stereocenters. | researchgate.netnih.govnih.gov |

| Overman Synthesis (Formal) | Aza-Cope-Mannich rearrangement | --- | Stereocontrolled formation of the complex polycyclic system. | nih.govuci.edu |

| Reductive Interrupted Fischer Indolization (Formal) | Reductive interrupted Fischer indolization; Photo-Wolff rearrangement | Tricyclic keto-amine precursor | Rapid assembly of the core framework; divergent potential from the 20-oxoaspidospermidine intermediate. | nih.govacs.org |

| Jin & Qiu Synthesis | --- | --- | Provides an alternative total synthesis route to the racemic product. | chemrxiv.orgoup.com |

Semisynthetic Routes from Readily Available Aspidosperma Precursors

Semisynthesis, which utilizes naturally occurring or readily synthesized precursors, offers an efficient pathway to target molecules, often reducing the number of synthetic steps required. mdpi.com For this compound, several potential semisynthetic routes exist starting from other Aspidosperma alkaloids.

A notable example is the conversion of (-)-limaspermidine to (-)-1-acetylaspidoalbidine, which constitutes the final stage of a formal total synthesis. nih.govacs.org Limaspermidine, an Aspidosperma alkaloid featuring an oxidized side chain at the C-5 position, can be converted to this compound in a two-step sequence involving deprotection and subsequent acetylation. nih.gov This highlights the synthetic accessibility of this compound from closely related, C-21 oxidized congeners.

The parent compound of the aspidoalbine (B1211188) family is fendleridine, also known as aspidoalbidine (B1215835). nih.gov The total synthesis developed by Boger provides access to both (+)-fendleridine and (+)-1-acetylaspidoalbidine from a common late-stage intermediate. nih.govnih.gov A straightforward semisynthetic route would involve the direct N-acetylation of fendleridine. This transformation is a standard chemical reaction and represents the most direct semisynthetic approach, assuming the availability of fendleridine as a starting material.

Interestingly, early synthetic work by Ban on this compound noted that the N-acetyl group could not be readily removed to yield fendleridine, suggesting a stable amide bond under various conditions. nih.gov This implies that while the acetylation of fendleridine is a viable route, the reverse de-acetylation is challenging.

The table below summarizes the key semisynthetic transformations.

Table 2: Semisynthetic Routes to this compound

| Starting Precursor | Transformation | Product | Significance | References |

|---|---|---|---|---|

| (-)-Limaspermidine | Two steps (deprotection, acylation) | (-)-1-Acetylaspidoalbidine | Demonstrates conversion from a C-21 oxidized Aspidosperma alkaloid. | nih.govacs.org |

| (+)-Fendleridine (Aspidoalbidine) | N-Acetylation | (+)-1-Acetylaspidoalbidine | Direct conversion from the parent alkaloid of the family. | nih.govnih.gov |

Mechanistic Elucidation of 1 Acetylaspidoalbidine S Biological Interactions

Identification of Specific Molecular Receptors and Enzymes Interacting with 1-Acetylaspidoalbidine

The primary molecular target implicated in the biological activity of the Aspidosperma alkaloid class is tubulin . phcogrev.com These alkaloids are recognized as tubulin-binding agents that interfere with microtubule dynamics, a critical process for cell division, motility, and intracellular transport. The mechanism of action involves the inhibition of tubulin polymerization, which disrupts the formation of the mitotic spindle. phcogrev.com This interaction ultimately leads to cell cycle arrest and apoptosis in rapidly dividing cells, such as cancer cells. nih.gov

While direct experimental binding studies specifically for this compound are not extensively documented in the literature, research on closely related compounds provides strong evidence for this interaction. For example, some Aspidosperma-type alkaloids are believed to bind at or near the colchicine (B1669291) site on β-tubulin. nih.gov

Furthermore, computational studies have explored other potential enzymatic targets. An in silico molecular docking study on aspidoalbine (B1211188) , the direct parent compound (N-deacetylated form) of this compound, evaluated its interaction with several enzymes from the parasite Leishmania. The results suggested that aspidoalbine could interact competitively with multiple targets, showing a notable affinity for the active site of pteridine (B1203161) reductase 1 (PTR1) , an enzyme essential for the parasite's survival. researchgate.net This suggests that while tubulin is the primary target for its anticancer effects, the core structure of aspidoalbidine (B1215835) may possess a broader range of enzymatic interactions.

In Vitro Pharmacological Profiling and Cellular Pathway Modulation Studies (Non-Clinical)

The pharmacological profile of this compound is characterized by its potent cytotoxic and antiproliferative activities, a hallmark of the Aspidosperma alkaloid family. researchgate.net Although specific IC₅₀ values for this compound are not widely reported in comparative studies, it is recognized as an antitumor agent. frontiersin.org The antiproliferative potential of this class of compounds has been demonstrated across various human cancer cell lines.

To provide a context for the expected potency of this compound, the in vitro activities of several related Aspidosperma alkaloids are presented below. These compounds share structural similarities and a proposed mechanism of action, with many exhibiting antiproliferative effects in the low-micromolar to sub-micromolar range.

| Compound | Cell Line | Cancer Type | Reported Activity (IC₅₀) | Reference |

|---|---|---|---|---|

| Pretazettine | L5178 MDR | Mouse Lymphoma | 0.42 µM | nih.gov |

| 2-O-acetyllycorine | L5178 MDR | Mouse Lymphoma | 0.56 µM | nih.gov |

| Trisphaeridine | L5178 MDR | Mouse Lymphoma | 0.86 µM | nih.gov |

| Indole-aryl-amide 2 | MCF7 | Breast Cancer | 0.81 µM | mdpi.com |

| Indole-aryl-amide 4 | MCF7 | Breast Cancer | 0.84 µM | mdpi.com |

| Indole-aryl-amide 4 | HT29 | Colon Cancer | 0.96 µM | mdpi.com |

This table presents data for related alkaloids to illustrate the general pharmacological profile of the compound class. Data for this compound was not available in the cited literature.

Structure-Activity Relationship (SAR) Investigations for Aspidoalbidine Derivatives: Insights into Binding Affinity and Selectivity

The biological activity of Aspidosperma alkaloids is highly dependent on their complex polycyclic structure. Structure-Activity Relationship (SAR) studies on this family provide insights into the chemical features essential for their potency and selectivity.

The core structure of this compound is a hexacyclic system featuring a C19 hemiaminal ether. nih.gov This is distinct from many other Aspidosperma alkaloids. The parent compound, fendleridine (also known as aspidoalbidine), lacks the N-acetyl group present on the indoline (B122111) nitrogen of this compound. nih.govnih.gov The acetylation of fendleridine is a key transformation, often performed in the final stages of total synthesis to yield this compound. nih.gov This modification neutralizes the basicity of the indoline nitrogen and can significantly alter the compound's polarity, membrane permeability, and binding interactions.

General SAR findings for the broader class of antiproliferative Aspidosperma alkaloids indicate that:

Modifications to the Indole (B1671886) Ring: Substitutions at positions C15, C16, and C17 of the indole nucleus can significantly tune the anticancer activities.

Core Unsaturation: For some related structures, the presence of a double bond at the C14-C15 position is considered critical for enhanced antiproliferative activity. mdpi.com this compound lacks this feature, suggesting its unique hexacyclic framework compensates for its activity.

The table below compares key structural features of this compound with its parent compound and another related alkaloid.

| Compound | Key Structural Features | Implication for Activity | Reference |

|---|---|---|---|

| This compound | Hexacyclic core; N-acetyl group on indoline nitrogen; C19 hemiaminal ether. | The N-acetyl group modifies the electronic properties and polarity compared to its parent compound. Recognized as an antitumor agent. | frontiersin.orgnih.gov |

| Fendleridine (Aspidoalbidine) | Hexacyclic core; Free secondary amine on indoline nitrogen (N-H); C19 hemiaminal ether. | Parent compound of the aspidoalbine family. The free N-H offers a site for hydrogen bonding that is absent in its acetylated form. | nih.govnih.gov |

| Aspidospermidine (B1197254) | Simpler pentacyclic core; Lacks the C19 hemiaminal ether and the additional tetrahydrofuran (B95107) ring. | Represents a foundational structure in the family; its derivatives are widely studied for SAR. | nih.gov |

Elucidation of Signaling Pathways Perturbed by this compound (Non-Clinical)

The primary signaling pathway perturbed by this compound and related Aspidosperma alkaloids originates from their interaction with tubulin. The inhibition of tubulin polymerization has direct and profound consequences on cell cycle progression, leading to a cascade of events that culminates in cell death.

The key perturbed pathway is as follows:

Disruption of Microtubule Dynamics: By binding to tubulin, the compound prevents the assembly of microtubules. This is particularly detrimental during mitosis when a functional mitotic spindle is required for chromosome segregation. phcogrev.com

G2/M Phase Cell Cycle Arrest: The failure to form a proper mitotic spindle activates the spindle assembly checkpoint, causing the cell to arrest in the G2/M phase of the cell cycle. phcogrev.comnih.gov Flow cytometry analyses of cancer cells treated with related alkaloids consistently show a significant accumulation of cells in the G2/M phase. researchgate.netnih.govresearchgate.net

Induction of Apoptosis: Prolonged arrest at the G2/M checkpoint is an unsustainable state for the cell and triggers the intrinsic apoptotic pathway. nih.gov This programmed cell death is characterized by events such as DNA fragmentation and the activation of caspases, leading to the elimination of the cancerous cell. nih.govnih.gov

This sequence of events—from tubulin binding to mitotic arrest and subsequent apoptosis—represents the central mechanism of action for the antitumor effects observed in this class of alkaloids. phcogrev.com

Chemical Biology Applications of 1 Acetylaspidoalbidine As a Research Tool

Application of Affinity Chromatography and Pull-Down Assays for Target Identification

Affinity chromatography is a powerful technique for identifying the cellular binding partners of a small molecule. cube-biotech.comsigmaaldrich.com This method relies on the immobilization of a ligand—in this case, a 1-acetylaspidoalbidine-derived probe—onto a solid support, such as agarose (B213101) or magnetic beads. cube-biotech.comasdlib.org When a cell lysate is passed over this affinity matrix, proteins that specifically interact with this compound will bind to the immobilized probe, while non-binding proteins are washed away. cube-biotech.comasdlib.org

The bound proteins can then be eluted by changing the buffer conditions (e.g., altering pH or salt concentration) or by adding an excess of the free, unmodified this compound to compete for binding. cube-biotech.com The eluted proteins are subsequently identified using techniques like mass spectrometry. nih.gov

A variation of this technique is the pull-down assay, which is particularly useful for studying protein-protein interactions that may be modulated by the small molecule. In a pull-down assay using a this compound probe, the probe could be used to isolate not only its direct binding partner but also other proteins that are part of a larger complex. nih.gov

Table 2: Key Steps in Affinity Chromatography for Target ID of this compound

| Step | Description | Purpose |

| 1. Probe Immobilization | Covalent attachment of a this compound affinity probe to a solid support. | To create the affinity matrix. |

| 2. Incubation with Lysate | The affinity matrix is incubated with a cell or tissue lysate containing potential target proteins. | To allow the target protein(s) to bind to the immobilized probe. |

| 3. Washing | The matrix is washed with buffer to remove non-specifically bound proteins. | To increase the purity of the isolated target protein(s). |

| 4. Elution | The bound proteins are released from the matrix. | To collect the target protein(s) for analysis. |

| 5. Protein Identification | The eluted proteins are identified, typically by mass spectrometry. | To determine the molecular identity of the binding partners. |

The success of these experiments is highly dependent on the design of the affinity probe, as the linker used to attach the biotin (B1667282) handle should not interfere with the binding of this compound to its target.

Fluorescent Tagging and Imaging Studies using this compound Analogues

Fluorescently tagged analogues of this compound can serve as powerful tools for visualizing its subcellular localization and dynamic behavior within living cells. mdpi.comnih.gov By attaching a fluorophore to the this compound scaffold, researchers can use fluorescence microscopy to track the molecule's distribution and accumulation in different cellular compartments. nih.govteledynevisionsolutions.com

The design of fluorescent probes requires careful consideration of the fluorophore's properties, such as its brightness, photostability, and size, to minimize perturbation of the natural product's biological activity. acs.org The choice of the attachment point and the linker chemistry are also critical for the successful development of a useful imaging tool. mdpi.com

Once synthesized, these fluorescent analogues can be introduced into cells, and their localization can be monitored over time. Co-localization studies with known organelle markers can provide insights into the potential sites of action of this compound. For instance, if the fluorescent analogue accumulates in the mitochondria, it might suggest that its biological target is a mitochondrial protein.

Table 3: Considerations for Fluorescent Probe Design and Imaging

| Parameter | Consideration | Rationale |

| Fluorophore Choice | Brightness, photostability, spectral properties, size. | To ensure robust signal detection and minimize phototoxicity and steric hindrance. |

| Linker | Length, flexibility, chemical stability. | To minimize interference with the binding of the natural product to its target. |

| Imaging Modality | Confocal microscopy, super-resolution microscopy. | To achieve the desired spatial resolution for visualizing subcellular localization. |

| Cellular Model | Relevant cell line or primary cells. | To study the probe's behavior in a biologically relevant context. |

These imaging studies can provide valuable spatial and temporal information that complements the target identification data obtained from affinity chromatography experiments.

Utilization of this compound in Phenotypic Screening and Target Deconvolution

Phenotypic screening is a drug discovery approach that identifies compounds based on their ability to produce a desired change in a cellular or organismal phenotype, without prior knowledge of the drug's molecular target. technologynetworks.com Given the complex structure of this compound, it is a candidate for inclusion in phenotypic screening libraries to identify novel biological activities. researchgate.netnih.gov

Should this compound or a derivative show a compelling phenotype in such a screen, the next critical step is target deconvolution—the process of identifying the molecular target responsible for the observed effect. rsc.orgnih.govcriver.com This is where the chemical biology tools described in the preceding sections become indispensable.

For example, if this compound is found to inhibit the growth of a particular cancer cell line, an affinity probe could be used to pull down its binding partner from the lysate of those cells. nih.gov Concurrently, a fluorescent analogue could be used to determine the subcellular location of the compound's activity. The integration of these approaches can provide a comprehensive understanding of the compound's mechanism of action, from the molecular to the cellular level. rsc.org

The process of target deconvolution can be complex, often requiring a combination of chemical proteomics, genetic approaches (such as CRISPR-based screening), and computational methods to confidently identify and validate the target. technologynetworks.comnih.gov

Advanced Analytical and Spectroscopic Characterization of 1 Acetylaspidoalbidine and Its Metabolites

High-Resolution Mass Spectrometry for Trace Analysis and Metabolite Identification in Complex Biological Matrices

High-resolution mass spectrometry (HRMS) is an indispensable tool for the analysis of drug molecules and their metabolites, particularly for detecting trace amounts within complex biological samples such as plasma, urine, or tissue homogenates. nih.govnih.gov Instruments like Orbitrap and Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers provide exceptional mass accuracy (typically < 5 ppm), which allows for the confident determination of elemental compositions from measured mass-to-charge (m/z) ratios. nih.govmdpi.com

In the context of 1-acetylaspidoalbidine, HRMS is critical for metabolic profiling. Following administration in preclinical studies, biological fluids can be analyzed using liquid chromatography coupled to high-resolution mass spectrometry (LC-HRMS). jfda-online.com This approach allows for both the separation of the parent compound from its metabolites and their subsequent detection and identification.

The process of identifying metabolites involves sophisticated data mining strategies:

Targeted Searches: This involves predicting common metabolic transformations (Phase I and Phase II reactions) and searching the HRMS data for the corresponding exact masses. For this compound, this would include looking for products of hydroxylation, demethylation, N-deacetylation, or glucuronidation. nih.gov

Untargeted Searches: Advanced software algorithms are used to compare treated samples against control samples to find all drug-related material. jfda-online.com Techniques such as mass defect filtering (MDF) are particularly powerful. MDF is based on the principle that the mass defect (the difference between the exact mass and the nominal mass) of most metabolites falls within a narrow range relative to the parent drug. nih.gov This allows for the rapid filtering out of a majority of endogenous background ions, highlighting potential metabolite signals.

Fragmentation Analysis: Tandem mass spectrometry (MS/MS or MSⁿ) experiments on an HRMS platform provide high-accuracy fragment masses. d-nb.info Metabolites often retain a core structural motif from the parent drug, leading to characteristic fragment ions or neutral losses. For instance, a neutral loss corresponding to the acetyl group could be used to screen for metabolites modified on other parts of the scaffold.

| Potential Biotransformation | Mass Shift (Da) | Description |

| Hydroxylation | +15.9949 | Addition of an oxygen atom |

| N-Deacetylation | -42.0106 | Removal of the acetyl group (COCH₂) |

| O-Demethylation | -14.0157 | Removal of a methyl group from a methoxy (B1213986) substituent |

| Glucuronidation | +176.0321 | Conjugation with glucuronic acid |

| Sulfation | +79.9568 | Conjugation with a sulfate (B86663) group |

This interactive table outlines common metabolic transformations and their corresponding exact mass shifts, which are used in HRMS data analysis to identify potential metabolites of this compound.

The sensitivity of modern HRMS allows for the detection and structural elucidation of metabolites at very low concentrations, which is crucial for understanding the complete metabolic fate of the compound. nih.gov

Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Intermolecular Interaction Studies

While mass spectrometry reveals the composition and connectivity of a molecule, Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed insight into its three-dimensional structure and dynamic behavior in solution. For a molecule as stereochemically complex as this compound, multidimensional NMR is essential. The ¹H-NMR and ¹³C-NMR spectra of synthetic (+)-1-acetylaspidoalbidine have been shown to be in full agreement with reported data, exhibiting evidence of rotational isomers (rotamers), which highlights the molecule's conformational flexibility. nih.gov

A suite of 2D NMR experiments is employed to fully assign the structure and determine its preferred conformation(s): libretexts.org

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, typically through two or three bonds. It is used to trace out the connectivity of proton networks within the molecule. researchgate.netresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with the carbons to which they are directly attached, providing a powerful method for assigning carbon resonances based on their known proton assignments. nih.gov

NOESY/ROESY (Nuclear Overhauser Effect/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect protons that are close to each other in space, regardless of whether they are connected through bonds. This is the primary method for determining the relative stereochemistry and for detailed conformational analysis of molecules in solution. acs.org

For this compound, NOESY data would be crucial for confirming the spatial relationships between protons across its pentacyclic ring system, thereby defining its shape. Studies on related indole (B1671886) alkaloids have successfully used these techniques to characterize conformational equilibria, such as the rotation of side chains, and to quantify the energy barriers between different conformers. acs.org

Furthermore, specialized NMR techniques can probe the interactions of this compound with biological macromolecules, such as enzymes or receptors. Saturation Transfer Difference (STD) NMR, for example, allows for the identification of the specific protons on the small molecule that are in close contact with the much larger biological target, a technique known as "epitope mapping." This provides invaluable information about the binding mode at an atomic level.

| NMR Experiment | Primary Information Yielded | Application for this compound |

| 1D ¹H & ¹³C | Chemical environment of each nucleus | Initial fingerprinting, detection of rotamers nih.gov |

| 2D COSY | ¹H-¹H scalar coupling networks | Establishing proton connectivity within each ring |

| 2D HSQC/HETCOR | Direct ¹H-¹³C correlations | Assigning the carbon skeleton libretexts.org |

| 2D HMBC | Long-range ¹H-¹³C correlations | Assembling the complete molecular framework |

| 2D NOESY/ROESY | Through-space ¹H-¹H proximities | Determining relative stereochemistry and conformation acs.org |

| STD NMR | Ligand-protein binding epitopes | Identifying parts of the molecule interacting with a biological target |

This interactive table summarizes key multidimensional NMR techniques and their specific applications in the structural and conformational analysis of this compound.

Chiral Chromatography for Enantiomeric Purity Assessment and Separation of Aspidoalbidine (B1215835) Isomers

Aspidosperma alkaloids are characterized by their numerous stereogenic centers. soton.ac.ukresearchgate.net The total synthesis of these molecules is a significant challenge, and reactions often yield mixtures of enantiomers or diastereomers. Chiral chromatography is a vital analytical technique for both assessing the stereochemical outcome of a synthesis and for physically separating these isomers. acs.org

The technique utilizes a chiral stationary phase (CSP) within an HPLC column. The CSP creates a chiral environment that allows it to interact differently with the two enantiomers of a compound. This differential interaction results in different retention times, enabling their separation and quantification.

The applications of chiral chromatography in the context of aspidosperma alkaloids are twofold:

Analytical Assessment: Chiral HPLC is used to determine the enantiomeric excess (ee) of a synthetic product. nih.gov This is a critical quality control step in asymmetric synthesis, providing a precise measure of how successfully a reaction has favored the formation of one enantiomer over the other. For example, in the synthesis of related aspidosperma alkaloids, chiral HPLC was used to confirm that key intermediates were produced with >99% ee. nih.gov

Preparative Separation: When a synthesis produces a racemic (1:1) or enantiomerically enriched mixture, preparative-scale chiral chromatography can be employed to isolate the desired enantiomer in pure form. This was demonstrated in the synthesis of (-)-vindoline, where the enantiomers of a key pentacyclic intermediate were successfully separated using semipreparative chiral chromatography. mit.edu

Given that this compound has a specific absolute stereochemistry, any enantioselective synthesis would rely heavily on chiral chromatography to validate the stereochemical purity of the final product and its precursors. nih.gov

X-ray Crystallography of this compound and its Co-Crystals with Biological Targets (if available)

X-ray crystallography is the gold standard for unambiguously determining the three-dimensional structure of a molecule in the solid state. It provides precise data on bond lengths, bond angles, and torsion angles, which together define the exact conformation and absolute stereochemistry of the molecule.

The single-crystal X-ray structure of this compound has been reported in the scientific literature, providing definitive proof of its complex pentacyclic architecture. ugr.esugr.esbvsalud.org This crystallographic data is invaluable for several reasons:

It provides ultimate confirmation of the structure of synthetic this compound, validating the synthetic route.

It serves as a benchmark for computational models and for confirming that the solution-state conformation determined by NMR is consistent with the solid-state structure.

It reveals intermolecular interactions, such as hydrogen bonding, that dictate how the molecules pack together in a crystal lattice. researchgate.net

While the crystal structure of this compound itself is available, information on its co-crystals with biological targets is not present in the public domain. Obtaining such a co-crystal structure would be a major breakthrough, as it would reveal the precise binding mode of the alkaloid within the active site of its target protein. This would show the specific amino acid residues involved in the interaction and the exact orientation of the inhibitor, providing a detailed blueprint for the rational design of new, more potent analogues. Although in silico docking studies can predict these interactions, an X-ray co-crystal structure provides experimental validation. nih.gov

| Crystallographic Data Point | Information Provided |

| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal |

| Space Group | The symmetry elements present within the crystal |

| Atomic Coordinates (x, y, z) | The precise position of every atom in the molecule |

| Bond Lengths & Angles | The geometry of the covalent bonds |

| Torsion Angles | The conformation of rotatable bonds and ring systems |

| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data |

This interactive table lists the types of data obtained from a single-crystal X-ray diffraction experiment, which collectively provide an unambiguous three-dimensional structure of the molecule.

Computational Chemistry and Molecular Modeling of 1 Acetylaspidoalbidine

Quantum Mechanical Calculations of Electronic Properties and Reactivity of 1-Acetylaspidoalbidine

Quantum mechanical (QM) methods are fundamental to computational chemistry, offering precise calculations of a molecule's electronic structure and associated properties by solving the Schrödinger equation. idosr.orgspinquanta.com For complex alkaloids, Density Functional Theory (DFT) is a particularly versatile and widely used QM method for investigating electronic characteristics. idosr.orgscirp.org While specific QM studies focusing exclusively on this compound are not extensively documented in publicly available literature, research on the parent compound, aspidospermidine (B1197254), provides a clear precedent for how such an analysis would be conducted. researchgate.net

A computational study on (±)-aspidospermidine utilized DFT calculations at the B3LYP/6-31G(d,p) level of theory to investigate its structural and electronic properties. researchgate.net Such calculations typically involve several key analyses:

Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of molecular stability. scirp.org

Molecular Electrostatic Potential (MEP): MEP diagrams map the electrostatic potential onto the electron density surface of the molecule. researchgate.net These maps are invaluable for identifying the positive, negative, and neutral regions of a molecule, thereby predicting sites for electrophilic and nucleophilic attack and understanding non-covalent interactions like hydrogen bonding. scirp.orgresearchgate.net

Spectroscopic Simulations: QM methods can simulate spectroscopic data, such as ¹H and ¹C NMR chemical shifts (using the Gauge-Independent Atomic Orbital - GIAO approach) and vibrational frequencies (FT-IR), which can then be compared with experimental data to validate the computed structure. researchgate.net

By applying these QM techniques to this compound, one could elucidate how the addition of the acetyl group to the aspidospermidine core alters its electronic distribution, reactivity, and spectroscopic signatures.

| Computational Analysis | Properties Investigated | Significance |

| DFT Calculations | Molecular geometry, electronic structure | Provides a foundational understanding of the molecule's stable conformation and electron distribution. researchgate.net |

| FMO Analysis (HOMO/LUMO) | Electron-donating/accepting ability, kinetic stability, chemical reactivity | Predicts how the molecule will interact in chemical reactions. scirp.org |

| MEP Mapping | Electrophilic/nucleophilic sites, non-covalent interaction patterns | Identifies reactive sites and helps understand intermolecular recognition. researchgate.net |

| NBO Analysis | Intramolecular charge transfer, hyperconjugative interactions, molecular stability | Explains the origins of the molecule's inherent stability. researchgate.net |

| GIAO NMR/Vibrational Analysis | Simulated NMR and IR spectra | Allows for the validation of theoretical structures against experimental spectroscopic data. researchgate.net |

Molecular Dynamics Simulations to Investigate Conformational Space and Binding Dynamics

Molecular dynamics (MD) simulations are powerful computational techniques used to study the dynamic behavior of biomolecular systems over time. nih.gov These simulations provide detailed, atomic-level insights into protein structure, conformational changes, and the intricate mechanisms of protein-ligand interactions. nih.govnih.gov By simulating the movements of atoms, MD can explore the conformational landscape of a molecule like this compound and its binding dynamics with a biological target. chemrxiv.org

Although specific MD simulation studies on this compound are not prevalent, research on other alkaloids from the Aspidosperma genus illustrates the utility of this approach. For example, a study on alkaloids from Aspidosperma nitidum used MD simulations to elucidate their interaction with the trypanothione (B104310) reductase (TR) protein, a key drug target in Leishmania. frontiersin.orgnih.gov

In such a study, the typical workflow involves:

Docking and Complex Preparation: The ligand (e.g., an aspidosperma alkaloid) is first docked into the active site of the target protein. This complex then serves as the starting point for the MD simulation. frontiersin.org

Simulation: The complex is solvated in a water box, and the system's trajectory is calculated over a set period, often on the scale of nanoseconds to microseconds. nih.govbiorxiv.org This process generates a vast number of conformational snapshots. chemrxiv.org

Analysis: The stability of the protein-ligand complex is assessed by analyzing metrics like the Root Mean Square Deviation (RMSD) over the course of the simulation. frontiersin.orgnih.gov Stable binding is often indicated by a plateau in the RMSD value. The simulation also reveals key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand in the binding pocket. nih.gov

Binding Free Energy Calculation: Techniques like the Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) method can be applied to the simulation trajectory to calculate the binding free energy of the ligand to the protein, providing a quantitative estimate of binding affinity. nih.govbiorxiv.org In the study of A. nitidum alkaloids, binding affinity energies were found to be in the range of -20.21 to -22.15 kcal/mol, indicating favorable interactions. nih.gov

Applying MD simulations to this compound would allow researchers to understand its conformational flexibility in solution and to model its dynamic interactions within a target's binding site, predicting the stability of the complex and the key residues involved in binding. mdpi.com

Ligand-Target Docking and Virtual Screening Studies with the this compound Scaffold

Ligand-target docking is a structure-based virtual screening (SBDD) method that predicts the preferred orientation and binding affinity of a ligand when it interacts with a target protein. pensoft.net This computational technique is instrumental in drug discovery for identifying potential hit compounds from large chemical libraries. pensoft.netebi.ac.uk The aspidosperma alkaloid scaffold, including derivatives like this compound, can be explored using these methods to identify potential biological targets and predict binding modes.

While docking studies specifically featuring this compound are limited, research on other structurally similar Aspidosperma alkaloids demonstrates the power of this approach. A notable in silico study investigated three alkaloids from Aspidosperma spruceanum—aspidoalbine (B1211188), aspidocarpine, and tubotaiwine—as potential antileishmanial agents. mdpi.comnih.govresearchgate.net The researchers docked these compounds against five different protein targets from the Leishmania parasite. mdpi.comnih.gov

The results suggested that the alkaloids could interact competitively with the targets. nih.govresearchgate.net Aspidoalbine, in particular, showed a high affinity for the active site of pteridine (B1203161) reductase 1 (PTR1), with predicted binding energies ranging from -8.15 to -8.99 kcal/mol. researchgate.net Such a strong binding affinity suggests a potent inhibitory activity. mdpi.com The study also highlighted that the alkaloids showed a greater affinity for the Leishmania proteins compared to their human homologues, suggesting a potential for selective toxicity with fewer side effects. mdpi.comnih.gov

In another example, aspidosperma-type alkaloids isolated from Bousigonia mekongensis were evaluated for their antiproliferative activity. mdpi.com Molecular docking studies were performed to predict how the active compounds bind to tubulin, a key target in cancer chemotherapy. The results indicated that the active alkaloids could inhibit tubulin assembly, which was consistent with their observed antiproliferative effects. mdpi.com

These studies underscore how ligand-target docking and virtual screening could be applied to the this compound scaffold to screen for potential biological activities against a wide array of targets, from protozoan enzymes to human proteins involved in cancer. mdpi.commdpi.com

| Target Protein (Leishmania) | Ligand | Predicted Binding Energy (kcal/mol) | Significance |

| Pteridine Reductase 1 (PTR1) | Aspidoalbine | -8.15 to -8.99 | Strong affinity suggests potent inhibition of a key parasite enzyme. mdpi.comresearchgate.net |

| Dihydrofolate reductase-thymidylate synthase (DHFR-TS) | Aspidoalbine | Competitive interaction | Potential to interfere with nucleotide synthesis in the parasite. mdpi.com |

| Pyruvate kinase (PK) | Aspidoalbine | Competitive interaction | Potential to disrupt parasite energy metabolism. mdpi.com |

| Hypoxanthine-guanine phosphoribosyltransferase (HGPRT) | Aspidoalbine | Competitive interaction | Potential to interfere with the purine (B94841) salvage pathway. mdpi.com |

| Squalene synthase (SQS) | Aspidoalbine | Competitive interaction | Potential to disrupt sterol biosynthesis in the parasite. mdpi.com |

De Novo Drug Design Approaches Based on the Aspidoalbidine (B1215835) Alkaloid Framework

De novo drug design is a computational strategy that aims to generate novel molecular structures with desired pharmacological properties, either from scratch or by modifying existing molecular frameworks. nih.govnih.gov This approach can be structure-based, where new molecules are built to fit a target's binding site, or ligand-based, where new molecules are designed based on the features of known active compounds. nih.gov The complex, pentacyclic core of aspidosperma alkaloids, often referred to as a "privileged scaffold," serves as an excellent starting point for such design efforts. mdpi.comuic.edu

The indole (B1671886) moiety, which is central to the aspidosperma framework, is a versatile scaffold that appears in a vast number of natural and synthetic biologically active compounds. mdpi.comnih.govmdpi.com Its ability to be readily modified allows for the creation of diverse chemical libraries targeting a multitude of pharmacological targets. mdpi.com

De novo design approaches based on the aspidopermidine alkaloid framework could proceed in several ways:

Fragment-Based Growth: The aspidopermidine core can be deconstructed into key fragments. These fragments can then be used as building blocks in a de novo design algorithm, which would grow new molecules by adding atoms or other fragments in a way that optimizes binding to a specific target. rsc.org

Scaffold Hopping and Decoration: The core aspidosperma skeleton can be used as a template. The algorithm would then "decorate" this scaffold with different functional groups or perform "scaffold hopping" to replace parts of the core with different chemical linkers or rings, aiming to improve properties like potency, selectivity, or metabolic stability while retaining key binding interactions. mdpi.com

Machine Learning and Generative Models: Advanced methods using artificial intelligence, such as recurrent neural networks (RNNs) or generative adversarial networks (GANs), can be trained on libraries of known active molecules, including indole alkaloids. nih.gov These models can then generate entirely new molecules that possess the desirable characteristics of the training set but are structurally novel. nih.gov

While specific de novo design campaigns based on the aspidopermidine framework are not widely reported, the principles of computational drug design strongly support its potential as a valuable template for creating next-generation therapeutics. nih.govopenreview.net The structural complexity and inherent biological relevance of the aspidosperma alkaloids make them a rich source of inspiration for the design of innovative drugs. researchgate.net

Future Perspectives and Emerging Research Avenues for 1 Acetylaspidoalbidine Research

Integration of Omics Technologies for Comprehensive Mechanistic Understanding

A significant frontier in natural product research is the integration of high-throughput "omics" technologies to gain a holistic understanding of their biological effects. The rapid development of genomics, transcriptomics, proteomics, and metabolomics offers a powerful toolkit for elucidating the biosynthesis and mechanism of action of complex molecules like 1-acetylaspidoalbidine. frontiersin.orgdntb.gov.uaresearchgate.net

Future research will likely focus on applying these multi-omics approaches to the plant species that produce Aspidosperma alkaloids. frontiersin.org By combining genomic and transcriptomic data, researchers can identify and characterize the complete biosynthetic gene clusters responsible for producing the alkaloid core structure. frontiersin.orgresearchgate.net This knowledge is crucial for understanding the chemical diversity of these natural products and for enabling heterologous expression and metabolic engineering to produce novel derivatives. frontiersin.org

Proteomics and metabolomics can be employed to uncover the molecular targets of this compound. By treating cell lines with the compound and analyzing subsequent changes in protein expression and metabolite profiles, researchers can identify perturbed pathways, offering clues to the compound's mode of action. researchgate.net This integrated approach provides a theoretical basis for understanding the chemical diversity and biological activity of these compounds, paving the way for the discovery of new therapeutic applications. frontiersin.orgresearchgate.net

Exploration of Novel Synthetic Pathways for Aspidosperma Alkaloid Diversity

The chemical complexity of the Aspidosperma alkaloids has made them a compelling target for synthetic organic chemists. acs.org The development of novel and efficient synthetic strategies is paramount for producing sufficient quantities of these compounds for biological evaluation and for generating analogues with improved properties. Recent years have seen a proliferation of innovative synthetic strategies that enable access to the core pentacyclic skeleton of this family. nih.gov

Several groundbreaking methodologies have been reported, showcasing the creativity of the field. These include:

Tandem Cycloaddition Cascades: A powerful intramolecular [4+2]/[3+2] cycloaddition cascade of a 1,3,4-oxadiazole (B1194373) has been developed to assemble the pentacyclic skeleton, all necessary stereochemistry, and five stereogenic centers in a single operation. nih.govresearchgate.netnih.gov

Intramolecular Heck Cyclization: A novel and general pathway based on an intramolecular Heck reaction has been devised to construct the tetracyclic core of Aspidosperma alkaloids. acs.orgnih.gov

Photoredox Catalysis: A strategy involving a photoredox-initiated [2+2]/retro-Mannich reaction of tryptamine-substituted enaminones has been successfully applied to construct the core tetracycle. acs.org

Aza-Cope-Mannich Rearrangements: This classic reaction has been impressively utilized to gain entry into advanced pentacyclic intermediates for the synthesis of this compound. nih.govnih.gov

Hypervalent Iodine Reagents: An oxidative 1-3 alkyl shift process promoted by hypervalent iodine reagents has been employed in the synthesis of acetylaspidoalbidine. frontiersin.org

These diverse approaches provide flexible and efficient routes to the Aspidosperma core, enabling the synthesis of not only the natural products themselves but also a wide array of structural analogues for further biological investigation. nih.gov

| Synthetic Strategy | Key Transformation | Application | Reference(s) |

|---|---|---|---|

| Tandem Cycloaddition Cascade | Intramolecular [4+2]/[3+2] cycloaddition of a 1,3,4-oxadiazole | Assembles the pentacyclic skeleton and five stereogenic centers in a single step for the synthesis of (+)-fendleridine and (+)-1-acetylaspidoalbidine. | nih.govresearchgate.netnih.gov |

| Intramolecular Heck Reaction | Heck cyclization of bicyclic amides to generate tricyclic spirocyclohexadienones. | Provides useful tetracyclic intermediates for the synthesis of various indole (B1671886) alkaloids. | acs.orgnih.gov |

| Photoredox-Initiated Cascade | [2+2]/retro-Mannich reaction of tryptamine-substituted enaminones. | Construction of the core tetracycle of (±)-aspidospermidine and (±)-limaspermidine. | acs.org |

| Diels-Alder Cycloaddition | [4 + 2] cycloadditions of aminosiloxydienes. | A concise and highly stereocontrolled strategy demonstrated by the total synthesis of (+/-)-tabersonine. | nih.gov |

| Reductive Interrupted Fischer Indolization | Concise assembly of the 20-oxoaspidospermidine framework. | Enables formal total synthesis of (−)-1-acetylaspidoalbidine and other dihydroindole Aspidosperma alkaloids. | nih.gov |

| Oxidative Dearomatization | Phenol dearomatization using a hypervalent iodine reagent followed by a 1-3 alkyl shift. | Enabled the synthesis of the hexacyclic alkaloid acetylaspidoalbidine. | frontiersin.org |

Uncovering Additional Biological Targets and Modes of Action for this compound

While this compound has been noted for its antitumor activity, a comprehensive understanding of its biological targets and mechanism of action remains an area ripe for exploration. frontiersin.org Future research will need to move beyond phenotypic screening to pinpoint the specific molecular interactions responsible for its bioactivity.

A promising approach involves computational methods, such as molecular docking, which can predict interactions between a ligand and a protein target. nih.gov This in silico strategy has been used to evaluate other Aspidosperma alkaloids against targets from the parasite Leishmania, suggesting a viable method for hypothesis generation for this compound against a wide range of human and pathogen proteins. nih.gov

Furthermore, chemoproteomic approaches, such as affinity chromatography coupled with mass spectrometry, can be used to isolate and identify the direct binding partners of this compound from cell lysates. By identifying these targets, researchers can begin to unravel the specific cellular pathways modulated by the compound, providing a clearer picture of its mechanism and potentially revealing novel therapeutic opportunities.

Development of Advanced Chemical Biology Tools based on the this compound Scaffold

The unique and complex scaffold of this compound makes it an excellent starting point for the development of sophisticated chemical biology tools. semanticscholar.org These tools can be instrumental in dissecting complex biological processes and validating new drug targets. The synthetic accessibility of the Aspidosperma core allows for the strategic incorporation of various functional groups. semanticscholar.org

Future work in this area will focus on creating molecular probes by derivatizing the this compound scaffold. For example, the synthesis of fluorescently-tagged or biotin-labeled analogues would enable researchers to visualize the subcellular localization of the compound and to perform pulldown experiments to confirm target engagement in a cellular context. The development of photo-crosslinkable probes could further allow for the covalent labeling and subsequent identification of specific protein targets.

Moreover, leveraging the diversity-oriented synthesis (DOS) approach, libraries of compounds based on truncated or modified Aspidosperma scaffolds can be created. semanticscholar.org Screening these libraries can lead to the discovery of novel chemotypes with unique pharmacological properties, providing new leads for drug discovery and tools for probing biological function. semanticscholar.org

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.